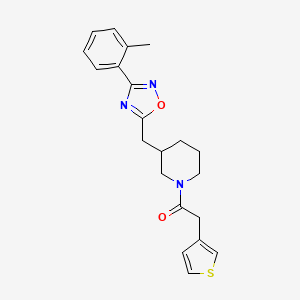
2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with the CAS number 1705469-05-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.
Structural Characteristics
The molecular formula of the compound is C21H23N3O2S , with a molecular weight of 381.5 g/mol . The structure features a thiophene ring, an oxadiazole moiety, and a piperidine group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1705469-05-1 |
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate thiophene derivatives with piperidine and oxadiazole components. The specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Studies have shown that compounds containing thiophene rings can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that thiophene-based compounds effectively reduced bacterial counts in vitro, suggesting potential applications in treating infections .
Anticancer Activity
The oxadiazole moiety is known for its anticancer properties. Compounds similar to This compound have been reported to induce apoptosis in cancer cell lines. A study involving oxadiazole derivatives showed promising results against various cancer types, including breast and lung cancers . The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Piperidine-based compounds have been explored for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties. In animal models, piperidine derivatives have shown efficacy in reducing neuroinflammation and protecting against neurodegeneration .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of oxadiazole derivatives similar to our compound. The results indicated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 25 µM. This suggests that the incorporation of the oxadiazole moiety enhances the compound's anticancer activity .
科学研究应用
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Thiophen-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing potential applications in developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. Specifically, oxadiazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The presence of the thiophene group may enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapies.
Neuroprotective Effects
Recent investigations into neuroprotective agents have identified compounds featuring piperidine and oxadiazole moieties as potential candidates for treating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells through mechanisms such as reducing oxidative stress and inflammation. The unique structure of this compound suggests that it could interact with neurotransmitter systems or neurotrophic factors .
Case Studies
Several case studies have been documented regarding the applications of similar compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies assessing the cytotoxic effects of oxadiazole-containing compounds revealed significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .
- Neuroprotection in Animal Models : Experimental models demonstrated that compounds with similar structures provided neuroprotection against induced oxidative stress in neuronal cultures, suggesting their potential use in treating conditions like Alzheimer’s disease .
属性
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-5-2-3-7-18(15)21-22-19(26-23-21)11-16-6-4-9-24(13-16)20(25)12-17-8-10-27-14-17/h2-3,5,7-8,10,14,16H,4,6,9,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKURKIJHADFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













